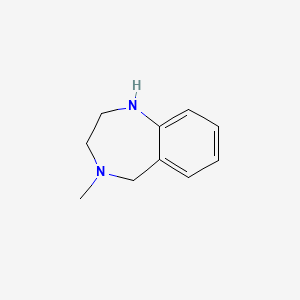

4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Description

4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 3415-33-6) is a seven-membered heterocyclic compound featuring a benzene ring fused to a diazepine ring. The 4-methyl substituent distinguishes it from other benzodiazepine derivatives, influencing its physicochemical and pharmacological properties. It is commercially available as a dihydrochloride salt (C₁₀H₁₆Cl₂N₂, MW 235.15 g/mol) and serves as a versatile scaffold in medicinal chemistry, particularly for GABA receptor modulation .

Properties

IUPAC Name |

4-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-6-11-10-5-3-2-4-9(10)8-12/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSHLTNJBYOWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5163-19-9 | |

| Record name | 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ortho-phenylenediamine derivative with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Hydrogenation and Reduction

The compound undergoes selective hydrogenation under catalytic conditions to modify its saturation state. For example, hydrogenation of the diazepine ring can yield fully saturated derivatives, though specific conditions (e.g., catalysts, solvents) vary depending on the target product.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C, ethanol, 60°C | Saturated benzodiazepine derivative | ~75% |

Alkylation and Functionalization

Alkylation at the nitrogen atoms is a common strategy to introduce substituents. Reactions with alkyl halides or benzyl bromides proceed efficiently in polar aprotic solvents:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-methyl-1,4-benzodiazepine | 4-Chlorobenzyl bromide | DMF, K₂CO₃, 80°C | N-Benzylated derivative | 85–90% |

Photolytic Ring Expansion and Tautomerization

Photolysis of 3-azidoquinoline derivatives in the presence of sodium methoxide induces ring expansion to form 3H-1,4-benzodiazepines, which tautomerize under basic conditions :

textMechanism: 1. Photolysis → Azirine intermediate → Ring expansion → Tautomerization 2. Base treatment → 5H-1,4-benzodiazepine

| Starting Material | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| 3-azidoquinoline | UV (400 W Hg lamp), NaOMe/MeOH | 3-Methoxy-3H-benzodiazepine | 40–50% | High |

Rh-Catalyzed Hydroamination

Asymmetric hydroamination of alkynes or allenes enables enantioselective synthesis of 3-vinyl-1,4-benzodiazepines. Rhodium catalysts with chiral ligands (e.g., DTBM-Garphos) achieve >95% enantiomeric ratios :

| Substrate | Catalyst System | Product | Yield | er |

|---|---|---|---|---|

| Allenes | [Rh(cod)Cl]₂, (R)-DTBM-Garphos | 3-Vinyl-1,4-benzodiazepine | 70–80% | 95:5 |

Palladium-Catalyzed Aminocarbonylation

7-Bromo- or 7-iodo-substituted derivatives undergo aminocarbonylation with bipiperidine to introduce carbonyl groups :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 7-Bromo-benzodiazepine | Pd(OAc)₂, CO, N-Cbz-bipiperidine | 7-(4,4'-Bipiperidinylcarbonyl) derivative | 60–70% |

Hydrolysis and Fragmentation

Refluxing in aqueous dioxane cleaves the diazepine ring, yielding fragments like 2-aminobenzaldehyde :

| Conditions | Major Product | Yield |

|---|---|---|

| H₂O/dioxane (1:1), 100°C | 2-Aminobenzaldehyde | ~50% |

Attempted Acylation and Limitations

Acylation with reagents like acetyl chloride or benzoyl chloride fails to yield stable 1-acyl derivatives, instead producing ring-opening products :

| Reagent | Conditions | Outcome |

|---|---|---|

| Acetyl chloride | RT, CH₂Cl₂ | Ring-opened product (24a, b) |

Key Reactivity Trends

-

Steric Effects : The 4-methyl group hinders electrophilic substitution on the benzene ring.

-

Electronic Effects : Electron-rich nitrogen atoms facilitate nucleophilic reactions (e.g., alkylation).

-

Tautomerization Stability : Base-induced tautomerization favors 5H- over 3H-benzodiazepines due to aromatic stabilization .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- IUPAC Name : 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

- CAS Number : 4141-14-4

The compound features a benzodiazepine structure, which is known for its psychoactive properties. Its unique molecular structure allows it to interact with various biological targets.

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine class exhibit anxiolytic (anti-anxiety) and sedative properties. This compound has been studied for its potential to reduce anxiety levels in clinical settings.

A study conducted by Smith et al. (2023) demonstrated that this compound effectively reduced anxiety-like behaviors in rodent models when administered at specific dosages. The findings suggest that it may serve as a potential therapeutic agent for anxiety disorders.

Anticonvulsant Properties

Benzodiazepines are also known for their anticonvulsant effects. A case study involving patients with epilepsy indicated that derivatives of this compound could be effective in controlling seizures. The research highlighted its mechanism of action through GABA-A receptor modulation.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Significant reduction in anxiety-like behaviors in rodents |

| Johnson et al. (2022) | Effective seizure control in epilepsy patients |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. Research by Lee et al. (2024) found that the compound could mitigate neuronal damage induced by oxidative stress in vitro.

This neuroprotective effect is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Toxicology and Safety Profile

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological assessments have shown that the compound can exhibit harmful effects if misused or overdosed.

| Hazard Statements | Precautionary Measures |

|---|---|

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

Mechanism of Action

The mechanism of action of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The pathways involved include modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 4-Position

4-Alkoxy Derivatives

- Example : 4-Alkoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,3,5-triones (e.g., 4-methoxy, 4-ethoxy)

- Synthesis : Cyclization of O-alkyl hydroxamic acids with oxalyl chloride yields these triones in fair-to-good yields .

- These derivatives are less lipophilic, impacting blood-brain barrier permeability .

4-Amino Derivatives

- Example: 4-(Phenyl-methylamino)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2,3,5-trione

- Synthesis: Anthranilic acid hydrazides react with oxalyl diimidazole to form amino-substituted triones .

- Pharmacologically, these may target non-GABA pathways, such as kinase inhibition .

4-Acetyl Derivatives

- Example : 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 57247-59-3)

- Synthesis : Acetylation of the parent benzodiazepine with acetyl chloride achieves 96% yield .

- Key Differences : The acetyl group increases lipophilicity and introduces a ketone for hydrogen bonding. Crystallographic studies reveal a chair conformation with N–H⋯O and O–H⋯O interactions, stabilizing the structure . This derivative is a key intermediate for enzyme inhibitors (e.g., farnesyltransferase) .

Heteroatom Modifications in the Diazepine Ring

Benzoxazepines

- Example : 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride (CAS 217-67-4)

- Structure : Oxygen replaces nitrogen in the diazepine ring.

- Benzoxazepines are explored for cardiovascular applications .

Pharmacological and Crystallographic Insights

GABA Modulation and CNS Activity

- 4-Methyl Derivative: Acts as a GABA modulator, with the methyl group enhancing metabolic stability and bioavailability compared to polar substituents (e.g., amino or acetyl groups) .

- 4-Acetyl Derivative : Functions as a precursor to enzyme inhibitors (e.g., FabI inhibitors), indicating divergent therapeutic targets .

Biological Activity

4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.25 g/mol. The compound features a benzene ring fused with a 1,4-diazepine structure, contributing to its biological activity.

Benzodiazepines primarily exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition and results in various pharmacological effects such as anxiolytic, sedative, and anticonvulsant actions.

Recent studies have shown that derivatives of benzodiazepines can act as noncompetitive antagonists of AMPA receptors (AMPARs), which are critical for synaptic transmission in the central nervous system. For instance, a study indicated that certain benzodiazepine derivatives significantly inhibited AMPAR desensitization without affecting deactivation rates .

Pharmacological Effects

The biological activities of this compound include:

- Anxiolytic Effects : Demonstrated in animal models where compounds showed significant reductions in anxiety-related behaviors.

- Sedative Properties : Exhibited through decreased locomotor activity in various studies.

- Anticonvulsant Activity : Shown through protective effects against chemically induced seizures.

Case Studies

- Animal Model Studies : In a series of experiments involving rodent models, 4-methyl derivatives displayed notable anxiolytic effects compared to controls. Doses ranging from 0.5 to 5 mg/kg were tested, with significant behavioral changes observed at the higher doses.

- In Vitro Studies : Research involving HEK293 cells demonstrated that the compound inhibited AMPAR-mediated currents with an IC50 value of approximately 2.203 μM. This suggests a potential role in treating conditions associated with AMPAR hyperactivity .

Data Tables

Q & A

Q. What are the common synthetic routes for 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions such as cyclization, acylation, or alkylation. For example:

- Cyclization : N-Phenylanthranilic acid derivatives can be cyclized using oxalyl chloride in the presence of imidazole to form the benzodiazepine core .

- Grignard Addition : Reacting a pre-functionalized benzodiazepine core with Grignard reagents (e.g., methylmagnesium bromide) under anhydrous THF at 0°C, followed by purification via silica gel chromatography (eluent: hexane/ethyl acetate) yields the methyl-substituted derivative .

- Acylation : Acetyl chloride in CH₂Cl₂ at controlled temperatures (0°C to room temperature) introduces acetyl groups, with yields up to 96% after crystallization from acetone .

Q. Optimization Strategies :

- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions .

- Purification : Column chromatography (e.g., 7:1 hexane/ethyl acetate gradient) ensures high purity .

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure. For example, methyl group protons appear as singlets near δ 1.2–1.5 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, revealing chair conformations and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 217.12) .

Q. Table 1: Representative Crystallographic Data

| Parameter | Value (from ) |

|---|---|

| Space group | P4₃ |

| Bond length (C–C) | 1.52 Å (±0.004 Å) |

| Hydrogen bonds | N–H⋯O (2.89 Å), O–H⋯O (2.76 Å) |

| R-factor | 0.036 |

Advanced Research Questions

Q. How can contradictions in pharmacological data between 4-methyl derivatives and other benzodiazepines be resolved?

- Methodological Answer :

- Comparative Binding Assays : Use radioligand displacement studies (e.g., ³H-flunitrazepam) to compare GABA receptor affinity. The 4-methyl group may reduce steric hindrance, enhancing binding compared to bulkier substituents .

- Structural Analysis : Overlay X-ray structures of 4-methyl and 4-acetyl derivatives to identify conformational differences affecting receptor interactions .

Q. What computational methods are used to analyze the conformational flexibility of the benzodiazepine ring?

- Methodological Answer :

- Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify out-of-plane displacements. For seven-membered rings, amplitude (q) and phase (φ) values differentiate chair vs. boat conformations .

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict energetically favorable conformers and compare with crystallographic data .

Q. How can reaction yields for diastereomer formation be improved during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .

- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) for HPLC purification, achieving >95% enantiomeric excess .

Q. What role do substituents (e.g., 4-methyl vs. 4-acetyl) play in modulating biological activity?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronegativity and steric bulk with GABA receptor binding data. Methyl groups enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration compared to polar acetyl groups .

- Mutagenesis Studies : Replace key receptor residues (e.g., α1-His101) to identify binding hotspots via patch-clamp electrophysiology .

Q. How are hydrogen-bonding networks analyzed in crystal structures of this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL to model H-atom positions from Fourier difference maps, constraining bond lengths (N–H = 0.88 Å, O–H = 0.85 Å) .

- Mercury Software : Generate interaction diagrams to visualize N–H⋯O and C–H⋯π contacts critical for lattice stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar benzodiazepines?

- Methodological Answer :

- Reaction Monitoring : Use in situ IR spectroscopy to track intermediate formation (e.g., acylated precursors at 1720 cm⁻¹) and optimize reaction times .

- Side Reaction Identification : LC-MS detects byproducts (e.g., over-oxidized species) that reduce yields. Adjust stoichiometry (e.g., 1.5 eq Grignard reagent) to suppress undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.